![molecular formula C26H24N2O B188359 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl- CAS No. 33895-69-1](/img/structure/B188359.png)
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] is a synthetic compound that is widely used in scientific research. This compound is also known as bis(4-methoxybenzylidene)-2-methylindoline and is classified as an indole derivative. The compound is synthesized using a simple and efficient method and has several applications in scientific research.
Mécanisme D'action
The mechanism of action of 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] is not fully understood. However, it is believed that the compound interacts with metal ions through the formation of chelate complexes. The compound has also been shown to generate singlet oxygen upon irradiation, which can lead to the destruction of cancer cells.
Effets Biochimiques Et Physiologiques
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] has been shown to have several biochemical and physiological effects. The compound has been shown to induce cell death in cancer cells through the generation of singlet oxygen. Additionally, the compound has been shown to have antioxidant properties and can scavenge free radicals. The compound has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] has several advantages for lab experiments. The compound is easy to synthesize and is readily available. The compound is also stable and can be stored for long periods of time. However, the compound has some limitations. The compound is not very soluble in water, which can limit its use in aqueous environments. Additionally, the compound can be toxic in high concentrations, which can limit its use in biological systems.
Orientations Futures
There are several future directions for the use of 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] in scientific research. One potential direction is the use of the compound as a photosensitizer in photodynamic therapy for the treatment of cancer. Another potential direction is the use of the compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the compound could be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Conclusion
In conclusion, 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] is a synthetic compound that has several applications in scientific research. The compound is easy to synthesize and has several advantages for lab experiments. The compound has been shown to have several biochemical and physiological effects and has several potential future directions for use in scientific research.
Méthodes De Synthèse
The synthesis of 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] is a simple and efficient process. The compound is synthesized using a one-pot reaction between 2-methylindole and 4-methoxybenzaldehyde in the presence of a catalytic amount of acetic acid. The reaction is carried out at room temperature and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] has several applications in scientific research. The compound is commonly used as a fluorescent probe for the detection of metal ions such as copper and iron. The compound has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, the compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Propriétés
Numéro CAS |
33895-69-1 |
|---|---|
Nom du produit |
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl- |
Formule moléculaire |
C26H24N2O |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
3-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C26H24N2O/c1-16-24(20-8-4-6-10-22(20)27-16)26(18-12-14-19(29-3)15-13-18)25-17(2)28-23-11-7-5-9-21(23)25/h4-15,26-28H,1-3H3 |
Clé InChI |
BCOAQHQEKHGLOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)C4=C(NC5=CC=CC=C54)C |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)C4=C(NC5=CC=CC=C54)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



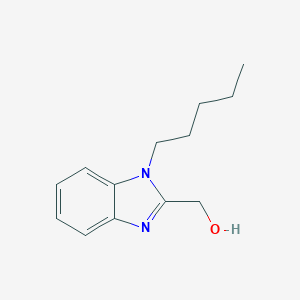
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
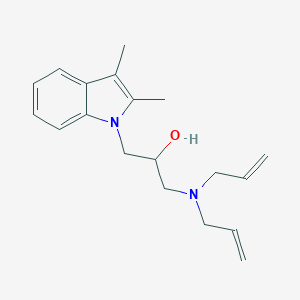
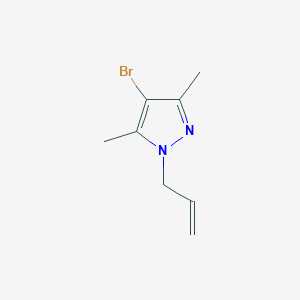
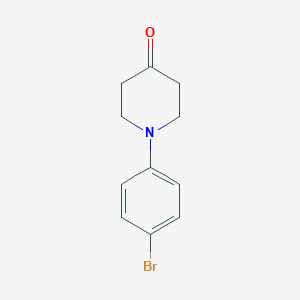
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
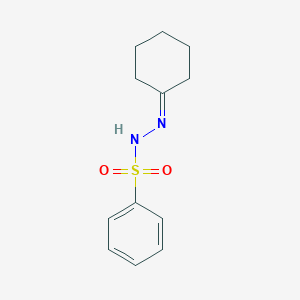
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)
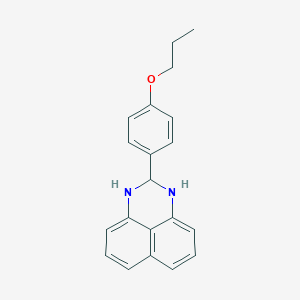
![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)

![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)